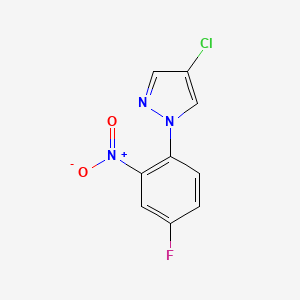
4-chloro-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro group, a fluoro group, and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 4-fluoroacetophenone to obtain 4-fluoro-2-nitroacetophenone. This intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the pyrazole ring. The final step involves the chlorination of the pyrazole ring to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Reduction Reactions: The major product is 4-chloro-1-(4-fluoro-2-aminophenyl)-1H-pyrazole.
Oxidation Reactions: Various oxidized pyrazole derivatives are formed depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
4-chloro-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro group suggests potential involvement in redox reactions, while the chloro and fluoro groups may influence its binding affinity and specificity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(4-fluoro-2-aminophenyl)-1H-pyrazole: A reduction product of the nitro compound.
4-chloro-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazole: An oxidation product of the nitro compound.
4-chloro-1-(4-fluoro-2-methylphenyl)-1H-pyrazole: A derivative with a methyl group instead of a nitro group.
Uniqueness
4-chloro-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of chloro, fluoro, and nitro groups in a single molecule provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H5ClFN3O2 |
|---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
4-chloro-1-(4-fluoro-2-nitrophenyl)pyrazole |
InChI |
InChI=1S/C9H5ClFN3O2/c10-6-4-12-13(5-6)8-2-1-7(11)3-9(8)14(15)16/h1-5H |
InChI Key |
YJPKGQDAXYZINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10910169.png)
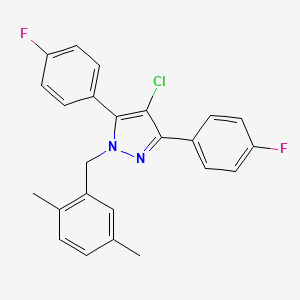
![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10910171.png)
![(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10910172.png)
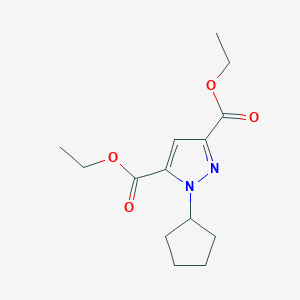
![4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10910195.png)
![[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol](/img/structure/B10910202.png)
![1-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B10910212.png)
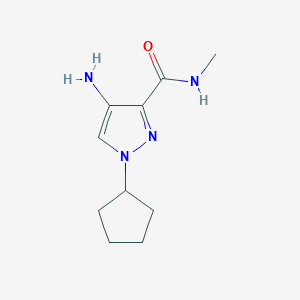
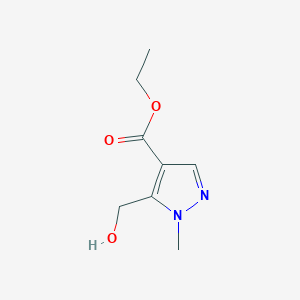



![N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10910250.png)
